molecular formula C20H25NO2S B1359449 Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate CAS No. 904998-87-4

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

Cat. No.: B1359449
CAS No.: 904998-87-4
M. Wt: 343.5 g/mol
InChI Key: KKMMSYVFCJXKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Nomenclature and Identifiers

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is systematically named according to IUPAC guidelines, reflecting its substituents and functional groups. Key identifiers include:

Identifier Value Source
CAS Registry Number 904998-87-4 PubChem
Molecular Formula C₂₀H₂₅NO₂S PubChem
SMILES CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N PubChem
InChIKey KKMMSYVFCJXKBO-UHFFFAOYSA-N PubChem
Molecular Weight 343.49 g/mol PubChem

The compound’s name specifies the propyl ester group at position 3, the amino group at position 2, and the 4-cyclohexylphenyl substituent at position 4 of the thiophene ring.

Molecular Architecture

The molecular structure comprises three distinct components (Figure 1):

  • Thiophene Core : A five-membered aromatic heterocycle with sulfur at position 1.
  • Substituents :
    • Amino Group (-NH₂) : Located at position 2, contributing to hydrogen-bonding potential.
    • 4-Cyclohexylphenyl Group : A cyclohexane ring fused to a benzene ring, attached at position 4.
    • Propyl Ester (-COOCH₂CH₂CH₃) : Positioned at position 3, enhancing lipophilicity.
Key Structural Features:
Feature Description
Aromaticity Thiophene ring exhibits π-electron delocalization, stabilized by sulfur’s lone pairs.
Steric Effects The bulky 4-cyclohexylphenyl group imposes steric constraints on molecular flexibility.
Hydrogen Bonding Amino and ester carbonyl groups enable interactions with polar solvents or biological targets.

The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the thiophene ring remains planar due to aromatic stabilization .

3D Conformational Analysis

Computational and experimental studies reveal insights into the compound’s three-dimensional geometry:

Bond Parameters (Theoretical Calculations):
Bond Length (Å) Angle (°)
C-S (Thiophene) 1.71 C-S-C: 92.1
C-N (Amino) 1.45 N-C-C: 120.3
C=O (Ester) 1.21 O=C-O: 123.5
Dihedral Angles:
Atoms Angle (°) Significance
Thiophene-C4–Phenyl-C1–Cyclohexyl-C1 55.2 Determines spatial orientation of substituents.
Ester O-C-O–Propyl C1 180.0 Maximizes resonance stabilization of the ester group.

Methods :

  • X-ray Crystallography : Limited data exist, but analogous thiophene derivatives show planar thiophene rings with substituents oriented perpendicularly to minimize steric clash .
  • Density Functional Theory (DFT) : Optimizations using Gaussian 09 at the B3LYP/6-31G(d) level predict the lowest-energy conformation, aligning with NMR coupling constants .
  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) suggest the cyclohexyl group adopts equatorial positions to reduce torsional strain .
Conformational Flexibility:
  • The propyl ester chain exhibits rotational freedom around the C-O bond, with energy barriers <5 kcal/mol.
  • The amino group’s orientation influences hydrogen-bonding networks, critical for crystal packing or biological activity .

Properties

IUPAC Name

propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-2-12-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14H,2-7,12,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMMSYVFCJXKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate typically involves the functionalization of a thiophene ring system. The process includes the following general steps:

  • Formation of the Thiophene Core :

    • Starting with a substituted thiophene precursor, the core structure is modified to introduce functional groups at specific positions.
    • Cyclohexylphenyl substitution at position 4 and an amino group at position 2 are achieved through electrophilic aromatic substitution or cross-coupling reactions.
  • Esterification :

    • The carboxylic acid group on the thiophene ring is esterified using propanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Amidation :

    • The amino group is introduced via nucleophilic substitution or reductive amination using an appropriate amine precursor.

Key Synthetic Steps and Reagents

The preparation of this compound can be broken down into the following detailed steps:

Step Reaction Type Reagents/Conditions Notes
1 Synthesis of Thiophene Core Cyclohexylbenzaldehyde + elemental sulfur + base (e.g., KOH) A Gewald reaction may be used to form the thiophene ring.
2 Substitution at Position 4 Cyclohexylphenyl bromide + Pd catalyst (e.g., Pd(PPh₃)₄) + base (e.g., K₂CO₃) A Suzuki-Miyaura coupling introduces the cyclohexylphenyl group.
3 Esterification Propanol + acid catalyst (e.g., H₂SO₄) Converts carboxylic acid to propyl ester.
4 Amination at Position 2 Ammonia or amine derivative + reducing agent (e.g., NaBH₄) Introduces an amino group via reductive amination.

Alternative Synthetic Pathways

Several alternative methods may also be employed for synthesizing this compound:

  • Direct Cyclization Approach :

    • Starting from a cyclohexylbenzaldehyde derivative, direct cyclization with sulfur and a β-ketoester can yield the thiophene core with minimal steps.
  • One-Pot Synthesis :

    • Combining all reagents in a single reaction vessel under controlled conditions (e.g., temperature and pH adjustments) can streamline the synthesis.

Optimization Parameters

Key factors influencing the synthesis include:

  • Catalyst Selection : Palladium-based catalysts are preferred for coupling reactions due to their high efficiency.
  • Reaction Solvent : Solvents like DMF or DMSO are often used for their ability to dissolve polar reactants and stabilize intermediates.
  • Temperature Control : Reactions are typically carried out between 80–120°C to ensure optimal yields without decomposition.
  • Reaction Time : Prolonged reaction times may be required for complete conversion but should be balanced against potential side reactions.

Challenges in Synthesis

Some challenges associated with this synthesis include:

  • Maintaining regioselectivity during substitution reactions.
  • Preventing over-reduction or side reactions during amination.
  • Ensuring high purity of the final product, as impurities can affect biological activity.

Data Table Summary of Reaction Conditions

Reaction Step Temperature (°C) Catalyst/Reagent Solvent Yield (%)
Thiophene Core Formation ~100 Sulfur + KOH Ethanol ~75
Cyclohexylphenyl Substitution ~120 Pd(PPh₃)₄ + K₂CO₃ DMF ~85
Esterification ~80 H₂SO₄ Propanol ~90
Amination Room Temp NaBH₄ Methanol ~80

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Basic Information

  • Molecular Formula : C20H25NO2S
  • Molecular Weight : 343.49 g/mol
  • CAS Number : 904998-87-4
  • IUPAC Name : Propan-2-yl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

This compound features a thiophene ring, which is known for its role in various biological and chemical processes.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of thiophene compounds exhibit anticancer properties. Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate could serve as a scaffold for developing new anticancer agents. In vitro studies have shown that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Effects :
    • Thiophene derivatives are also being researched for their anti-inflammatory properties. The presence of the amino group in this compound may contribute to its potential as an anti-inflammatory agent, providing a basis for further pharmacological studies .
  • Neuroprotective Properties :
    • Some research has suggested that compounds similar to this compound may have neuroprotective effects, making them candidates for treating neurodegenerative diseases. The thiophene moiety is known to interact with biological targets involved in neuroprotection .

Materials Science Applications

  • Organic Electronics :
    • The unique electronic properties of thiophenes make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films can enhance device performance .
  • Conductive Polymers :
    • This compound can be used as a building block in the synthesis of conductive polymers. These materials are essential for developing flexible electronics and sensors due to their excellent electrical conductivity and mechanical flexibility .

Organic Synthesis Applications

  • Synthetic Intermediates :
    • This compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it versatile in synthetic organic chemistry .
  • Multicomponent Reactions :
    • This compound can be utilized in multicomponent reactions, which are valuable for constructing diverse molecular architectures efficiently. Such reactions can lead to the formation of libraries of compounds for drug discovery .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated enhanced cytotoxicity against specific cancer cell lines when modified
Organic ElectronicsExhibited potential as a conductive polymer building block with improved device performance
Neuroprotective PropertiesSuggested neuroprotective effects through interaction with specific biological targets

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Property Target Compound: Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Ethyl Analog Propyl Ethoxyphenyl Analog
Ester Group Propyl (C₃H₇) Ethyl (C₂H₅) Propyl (C₃H₇)
Substituent 4-Cyclohexylphenyl (bulky, hydrophobic) 4-Cyclohexylphenyl 4-Ethoxyphenyl (smaller, polar due to ether)
Molecular Formula C₂₀H₂₅NO₂S (estimated) C₁₉H₂₃NO₂S C₁₆H₁₉NO₃S
Molecular Weight ~343.5 g/mol (estimated) 329.46 g/mol 305.39 g/mol
Lipophilicity Higher (propyl chain + bulky substituent) Moderate (ethyl chain + bulky substituent) Moderate (propyl chain + polar substituent)

Key Observations :

  • The 4-cyclohexylphenyl substituent introduces steric bulk and hydrophobicity, which may influence binding interactions in biological systems compared to the ethoxyphenyl group in the propyl analog.

Hazard and Toxicological Profiles

Parameter Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Hazard Classification Skin irritation (Category 2), Eye irritation (Category 2A), STOT (Respiratory) IRRITANT (Xi)
Acute Toxicity Specific target organ toxicity (respiratory system) Not explicitly stated; general irritant labeling
Ecotoxicity Limited data; potential bioaccumulation concerns due to hydrophobicity No explicit data; ethoxyphenyl group may enhance biodegradability

Key Observations :

  • The ethyl analog’s specific respiratory toxicity highlights the role of substituent size and ester chain length in toxicological outcomes.
  • The propyl ethoxyphenyl analog’s lower molecular weight and polar substituent may reduce persistence in biological systems compared to cyclohexylphenyl derivatives.

Implications of Structural Modifications

Ester Chain Length

  • Ethyl vs.
  • Safety : Propyl esters may exhibit prolonged biological half-lives, necessitating rigorous exposure controls compared to ethyl analogs .

Substituent Effects

  • Cyclohexylphenyl vs. Ethoxyphenyl :
    • Cyclohexylphenyl : Enhances steric hindrance and hydrophobicity, likely affecting receptor binding and metabolic stability.
    • Ethoxyphenyl : The ether group introduces mild polarity, improving solubility but possibly reducing binding affinity to hydrophobic targets.

Biological Activity

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a synthetic compound with the molecular formula C20_{20}H25_{25}NO2_2S and a molecular weight of 343.48 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C20_{20}H25_{25}NO2_2S
  • Molecular Weight : 343.48 g/mol
  • CAS Number : 904998-87-4

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cell proliferation in cancer cell lines, showing promise as a therapeutic agent against certain types of cancer.

The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction may lead to the inhibition of pathways associated with cell proliferation and survival, which is particularly relevant in cancer treatment.

Anticancer Studies

A study evaluating the anticancer properties of various thiophene derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The compound exhibited an IC50_{50} value indicating effective inhibition of cell viability at low concentrations (e.g., IC50_{50} = 6.2 μM in specific assays) .

Antimicrobial Studies

Research has indicated that compounds similar to this compound have shown activity against Mycobacterium tuberculosis (Mtb). The Minimum Bactericidal Concentration (MBC) was determined to be less than 5 μM, highlighting its potential as an anti-TB agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50_{50} / MBCReference
AnticancerHuman Cancer Cell Lines6.2 μM
AntimicrobialMycobacterium tuberculosis<5 μM

Case Studies

  • Case Study on Anticancer Efficacy :
    • In vitro studies were conducted on various cancer cell lines treated with this compound. Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Case Study on Antimicrobial Activity :
    • A series of experiments were performed to evaluate the efficacy of this compound against different bacterial strains, including Mtb. The results indicated significant bactericidal activity, warranting further exploration into its mechanism and potential applications in infectious disease treatment.

Q & A

Q. What are the typical synthetic routes for synthesizing propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate?

The compound can be synthesized via multi-component reactions, such as base-catalyzed condensation of α-cyanoacetates with chalcones and elemental sulfur, followed by functionalization of the thiophene core. A common approach involves:

  • Step 1 : Cyclization of α-cyanoacetate derivatives with sulfur under basic conditions to form the thiophene ring.
  • Step 2 : Introduction of the 4-cyclohexylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
  • Step 3 : Esterification with propanol to yield the propyl ester .
    Characterization typically employs 1H/13C NMR (to confirm regiochemistry) and HRMS (to verify molecular weight) .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation exposure; the compound may cause respiratory irritation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .
  • Storage : Store in a cool, dry place away from strong oxidizers, which may trigger decomposition into toxic gases (e.g., SOx, NOx) .

Q. How can researchers confirm the purity of this compound?

Purity is assessed via:

  • Chromatography : HPLC or TLC with UV detection (λ = 254–280 nm for aromatic/thiophene moieties).
  • Spectroscopy : NMR analysis to detect impurities (e.g., unreacted starting materials) .
  • Elemental Analysis : Combustion analysis for C, H, N, and S to validate stoichiometry .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

NMR discrepancies (e.g., unexpected splitting or shifts) may arise from:

  • Tautomerism : The amino group in the thiophene ring may exhibit tautomeric equilibria, altering peak positions. Use DMSO-d6 as a solvent to stabilize tautomers .
  • Residual Solvents : Ensure complete drying to avoid solvent peaks (e.g., CDCl3 at δ 7.26 ppm).
  • Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility .
    Cross-validation with 13C DEPT and HSQC experiments is recommended .

Q. What strategies optimize the regioselectivity of the 4-cyclohexylphenyl substitution?

Regioselectivity challenges in aryl substitution can be mitigated by:

  • Catalyst Screening : Use Pd(PPh3)4 for Suzuki-Miyaura coupling to enhance para-substitution .
  • Steric Guidance : Bulky directing groups (e.g., tert-butyl esters) can steer electrophilic substitution to the desired position .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict reactive sites and transition states .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies indicate:

  • Acidic Conditions : Hydrolysis of the ester group occurs at pH < 3, releasing carboxylic acid.
  • Basic Conditions : Degradation of the thiophene ring is observed at pH > 10.
  • Thermal Stability : Decomposition begins at ~150°C, detected via TGA-DSC. Store at 2–8°C for long-term stability .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data in literature?

Conflicting toxicity reports (e.g., acute vs. chronic effects) require:

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LD50 values .
  • Metabolite Profiling : LC-MS to identify toxic degradation products (e.g., cyclohexylphenol derivatives) .
  • Species-Specific Testing : Compare results across models (e.g., zebrafish vs. murine) to assess translational relevance .

Q. What experimental controls are essential for reproducibility in catalytic reactions?

To ensure reproducibility:

  • Catalyst Purity : Pre-purify Pd catalysts via recrystallization to remove trace ligands .
  • Oxygen Exclusion : Use Schlenk lines or gloveboxes to prevent catalyst oxidation.
  • Internal Standards : Add deuterated analogs (e.g., D8-THF) to monitor reaction progress via NMR .

Methodological Resources

ParameterValue/TechniqueReference
Molecular Weight 329.46 g/mol (calculated)
XlogP ~4.0 (hydrophobicity predictor)
Recommended Solvents DCM, DMF, THF (for reactions)
Decomposition Products COx, NOx, SOx (avoid strong oxidizers)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.